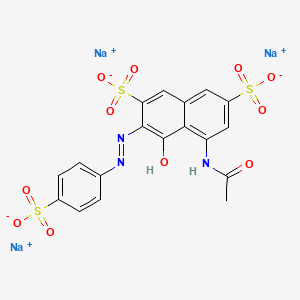
新红
描述
New Red is a novel synthetic compound that has recently been developed for use in laboratory experiments. It is a hydrogenated form of the naturally occurring compound, redox, and has been designed to provide a more stable form of the compound for use in research.
科学研究应用
在各个领域的应用
实验研究和设计方法:Xerox PARC 关于实验文档 (RED) 的研究涉及基于新兴媒体和技术创建新类型,在设计工作室模式中采用推测设计和迭代原型设计 (Balsamo 等人,2000 年)。
人道主义供应链优化:一种基于企业建模方法的新型定量建模支持方法,应用于红十字国际委员会的应急响应流程,有助于识别变量和参数以提高网络效率 (Charles 和 Lauras,2011 年)。
低强度光疗在医学应用中的应用:使用红光到近红外光的低强度光疗 (LLLT) 在眼科、神经病学和精神病学中获得了治疗应用的关注。它包括对视网膜疾病、中风、神经创伤、神经退行性疾病和认知功能的好处 (Rojas 和 Gonzalez-Lima,2011 年)。
电渗析在环境和能源研究中的应用:反向电渗析 (RED) 是一种从盐度梯度中提取能量的有前途的技术,在能量转换、海水淡化技术和水处理中显示出应用 (Tian 等人,2020 年)。
生物医学应用:涂有细胞膜的纳米颗粒,包括红细胞膜,为纳米医学在药物递送、诊断和治疗应用中提供了新的潜力 (Jiménez-Jiménez 等人,2020 年)。
岩土工程:通过添加建筑材料来改良红土提供了一种科学方法来创建稳定的土壤基础以解决岩土工程问题 (Namdar 和 Khodashenas Pelkoo,2009 年)。
作用机制
Target of Action
The target of a drug is typically a protein within the body that the drug interacts with. This could be a receptor, enzyme, or any other protein that plays a role in biological processes. The drug’s interaction with its target can inhibit or enhance the target’s function, leading to therapeutic effects .
Mode of Action
This refers to how the drug interacts with its target. For example, a drug might bind to a specific site on the target protein, altering its shape and function. The drug could either inhibit the protein’s function (if it’s an antagonist) or enhance it (if it’s an agonist) .
Biochemical Pathways
Drugs often affect biochemical pathways in the body. For example, a drug might inhibit an enzyme that’s part of a metabolic pathway, leading to decreased production of a certain metabolite. The downstream effects could include reduced symptoms of a disease or condition .
Pharmacokinetics
This refers to how the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. Factors such as the drug’s chemical structure, formulation, route of administration, and the patient’s physiological characteristics can all affect pharmacokinetics .
Result of Action
This refers to the molecular and cellular effects of the drug’s action. For example, a drug might cause changes in cell signaling, gene expression, or cellular metabolism. These changes can lead to therapeutic effects, such as reduced inflammation or slowed tumor growth .
Action Environment
The environment in which a drug acts can greatly influence its efficacy and stability. Factors such as pH, temperature, presence of other molecules, and specific characteristics of the target tissue or organ can all affect how well a drug works .
属性
IUPAC Name |
trisodium;5-acetamido-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O11S3.3Na/c1-9(22)19-14-8-13(34(27,28)29)6-10-7-15(35(30,31)32)17(18(23)16(10)14)21-20-11-2-4-12(5-3-11)33(24,25)26;;;/h2-8,23H,1H3,(H,19,22)(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAILUSNQOUEQZ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N3Na3O11S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
New Red | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can New Red be detected in beverages?
A1: New Red can be detected in beverages using Surface-Enhanced Raman Spectroscopy (SERS) combined with molecularly imprinted hydrogels (MIHs). These hydrogels act as Raman active substrates, enhancing the sensitivity and selectivity of New Red detection. [] In one study, researchers achieved a detection limit of 1.64 × 10−7 M for New Red in a sports drink. []
Q2: What are the advantages of using SERS with MIHs for New Red detection?
A2: SERS with MIHs offers several advantages: * Sensitivity: The Au NPs embedded in the MIHs create SERS hotspots, amplifying the Raman signal of New Red for detection at low concentrations. []* Selectivity: The MIHs are imprinted with New Red, creating specific binding sites that preferentially capture the target molecule, even in complex matrices like beverages. [] * Simplicity: The method involves relatively straightforward sample preparation and measurement procedures. []
Q3: What is the principle behind synchronous fluorescence spectroscopy for determining Azorubin and New Red simultaneously?
A3: Synchronous fluorescence spectroscopy analyzes the fluorescence emitted when both the excitation and emission wavelengths are scanned simultaneously with a fixed wavelength difference. This technique simplifies spectra, especially for mixtures, making it easier to resolve overlapping signals from Azorubin and New Red. []
Q4: How are radial basis function neural networks applied in analyzing the synchronous fluorescence spectra of Azorubin and New Red mixtures?
A4: These neural networks establish a model relating the fluorescence intensities at different wavelengths to the concentrations of Azorubin and New Red. By training the network on a dataset of known mixtures, it learns the complex relationship between fluorescence and concentration, enabling accurate prediction of individual dye concentrations in unknown samples. []
Q5: What is Janus Black and how is it used to prepare a new red dye?
A5: Janus Black is a diazo dye. Treating an aqueous solution of Janus Black with hydrochloric acid (NHC1) and sodium thiosulphate generates a new red dye. This dye stains acid-hydrolyzed tissue sections, specifically highlighting the nuclei. []
Q6: How does the red dye derived from Janus Black interact with biological tissues?
A6: The red dye derived from Janus Black stains cell nuclei in tissue sections after specific treatments, like acid hydrolysis or cold phosphoric acid treatment. The dye seems to have an affinity for DNA-aldehyde molecules, which are produced by these treatments, suggesting a potential interaction mechanism. []
Q7: What is the significance of the absorption peaks observed for the new red dye derived from Janus Black?
A7: The absorption peaks at 210, 270, and 545 nm provide information about the dye's electronic transitions and its ability to absorb light at specific wavelengths. These characteristics are crucial for understanding its color, staining properties, and potential applications in biological imaging or other fields. []
Q8: What are the applications of the new red-emitting phosphor Rb2KSiF7:Mn4+?
A8: Rb2KSiF7:Mn4+ is a promising red-emitting phosphor material that can be used in white light-emitting diodes (LEDs). Its red light emission properties, particularly the longer wavelength compared to K3SiF7:Mn4+, make it suitable for improving the color rendering index and achieving warmer white light in LED lighting applications. []
Q9: What is the significance of using DFT calculations in developing the red phosphor Rb2KSiF7:Mn4+?
A9: DFT calculations predicted the stability, electronic structure, and luminescence properties of Rb2KSiF7:Mn4+ before its synthesis. This approach allows researchers to pre-screen and identify promising phosphor candidates with desired properties, reducing the time and cost associated with traditional trial-and-error experimental methods. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



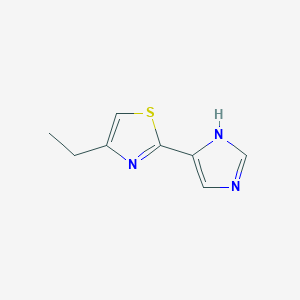
![4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B1436829.png)

![N-[1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]imidazolidin-2-ylidene]nitramide](/img/structure/B1436832.png)
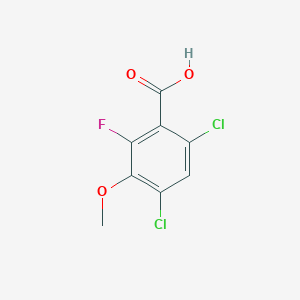
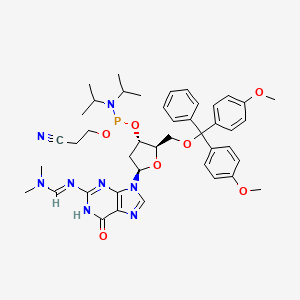
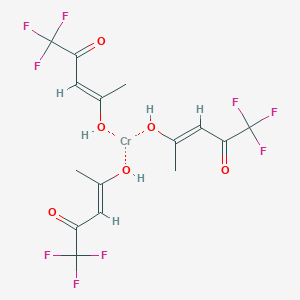
![3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-A]pyrimidin+](/img/structure/B1436841.png)
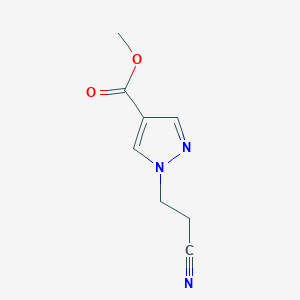

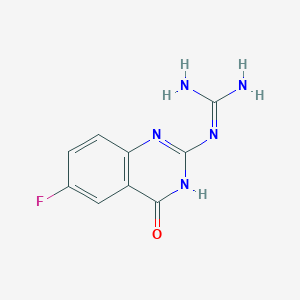


![3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+](/img/structure/B1436850.png)